molecular formula C9H17ClNO3- B12725065 Methyl alpha-methyl-4-morpholinepropionate hydrochloride CAS No. 25027-56-9

Methyl alpha-methyl-4-morpholinepropionate hydrochloride

Cat. No.: B12725065
CAS No.: 25027-56-9
M. Wt: 222.69 g/mol
InChI Key: QHUYHTGASRLKKU-UHFFFAOYSA-M
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Description

EINECS 246-574-8, also known as 4-Nonylphenol, is a chemical compound that belongs to the family of alkylphenols. It is commonly used in the production of nonylphenol ethoxylates, which are widely used as surfactants in various industrial applications. This compound is known for its ability to disrupt endocrine systems, making it a subject of environmental and health concerns.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The process involves the following steps:

    Alkylation: Phenol reacts with nonenes in the presence of an acidic catalyst to form 4-Nonylphenol.

    Purification: The crude product is purified through distillation or recrystallization to obtain pure 4-Nonylphenol.

Industrial Production Methods

In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation reactors where phenol and nonenes are continuously fed into the reactor. The reaction conditions are carefully controlled to optimize yield and purity. The product is then subjected to purification processes to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.

    Reduction: Reduction reactions can convert 4-Nonylphenol to nonylphenol.

    Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used.

Major Products Formed

    Nonylphenol Ethoxylates: Formed through oxidation and used as surfactants.

    Nonylphenol: Formed through reduction reactions.

Scientific Research Applications

4-Nonylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of nonylphenol ethoxylates and other alkylphenol derivatives.

    Biology: Studied for its endocrine-disrupting properties and its effects on aquatic organisms.

    Medicine: Investigated for its potential toxicological effects and its role in disrupting hormonal balance.

    Industry: Used in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its ability to mimic estrogen, a natural hormone. It binds to estrogen receptors in the body, leading to the activation of estrogen-responsive genes. This can disrupt normal hormonal functions and lead to adverse effects on reproductive and developmental processes. The molecular targets include estrogen receptors, and the pathways involved are related to hormonal signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Octylphenol: Another alkylphenol with similar endocrine-disrupting properties.

    Bisphenol A: A compound known for its estrogenic activity and widespread use in plastics.

    Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol used as surfactants.

Uniqueness

4-Nonylphenol is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Its widespread use in industrial applications and its significant environmental impact make it a compound of particular interest in both scientific research and regulatory contexts.

Properties

CAS No.

25027-56-9

Molecular Formula

C9H17ClNO3-

Molecular Weight

222.69 g/mol

IUPAC Name

methyl 2-methyl-3-morpholin-4-ylpropanoate;chloride

InChI

InChI=1S/C9H17NO3.ClH/c1-8(9(11)12-2)7-10-3-5-13-6-4-10;/h8H,3-7H2,1-2H3;1H/p-1

InChI Key

QHUYHTGASRLKKU-UHFFFAOYSA-M

Canonical SMILES

CC(CN1CCOCC1)C(=O)OC.[Cl-]

Origin of Product

United States

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